beta-Methylaminoethyl benzhydryl ether hydrochloride
Overview
Description
Beta-Methylaminoethyl benzhydryl ether hydrochloride: is a synthetic compound known for its antihistamine properties. It is commonly used in the treatment of allergic reactions, such as hay fever and urticaria. This compound is also known for its sedative effects and is often included in over-the-counter medications for cold and allergy relief .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-Methylaminoethyl benzhydryl ether hydrochloride typically involves the reaction of benzhydrol with beta-methylaminoethyl chloride in the presence of a base, such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol, and the product is then purified by recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: Beta-Methylaminoethyl benzhydryl ether hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-oxide derivatives.
Reduction: The compound can be reduced to its corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzhydryl ether moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Beta-Methylaminoethyl benzhydryl ether hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on histamine receptors and its role in allergic reactions.
Medicine: Investigated for its potential use in treating various allergic conditions and its sedative properties.
Industry: Utilized in the formulation of over-the-counter medications for allergy and cold relief
Mechanism of Action
The primary mechanism of action of beta-Methylaminoethyl benzhydryl ether hydrochloride involves its antagonistic effects on histamine H1 receptors. By blocking these receptors, the compound prevents the action of histamine, thereby reducing symptoms of allergic reactions such as itching, swelling, and vasodilation. Additionally, its sedative effects are attributed to its ability to cross the blood-brain barrier and interact with central nervous system receptors .
Comparison with Similar Compounds
- Diphenhydramine hydrochloride
- Chlorpheniramine maleate
- Promethazine hydrochloride
Comparison: Beta-Methylaminoethyl benzhydryl ether hydrochloride is unique in its specific structure, which provides a balance between antihistamine and sedative effects. Compared to diphenhydramine hydrochloride, it has a slightly different side chain, which can influence its pharmacokinetic properties. Chlorpheniramine maleate and promethazine hydrochloride, while also antihistamines, have different chemical structures and may exhibit varying degrees of sedative effects and receptor selectivity .
Properties
IUPAC Name |
2-benzhydryloxyethyl(methyl)azanium;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.ClH/c1-17-12-13-18-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15;/h2-11,16-17H,12-13H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OARUOQLHKTZEIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH2+]CCOC(C1=CC=CC=C1)C2=CC=CC=C2.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
17471-10-2 (Parent) | |
Record name | Ethylamine, 2-(diphenylmethoxy)-N-methyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053499404 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
277.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53499-40-4 | |
Record name | Ethylamine, 2-(diphenylmethoxy)-N-methyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053499404 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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